
Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of dichloroacetyl and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction typically involves the use of dichloroacetyl chloride as a key reagent, which reacts with a suitable amine to form the desired product. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the pyrrolo[1,2-a]pyrimidine ring system .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified chemical properties.
Substitution: The presence of dichloroacetyl groups makes the compound susceptible to nucleophilic substitution reactions.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules
Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.
Industry: In the industrial sector, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of dichloroacetyl groups enhances its ability to form covalent bonds with target proteins, thereby influencing their function and signaling pathways .
類似化合物との比較
When compared to other similar compounds, 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:
N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives: These compounds share the dichloroacetyl group but differ in their core structure, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic ring system but lack the dichloroacetyl and trimethyl groups, resulting in different reactivity and applications.
The uniqueness of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one lies in its combination of functional groups and ring structure, which contribute to its diverse range of applications and reactivity.
特性
CAS番号 |
85072-82-8 |
|---|---|
分子式 |
C12H18Cl2N2O2 |
分子量 |
293.19 g/mol |
IUPAC名 |
1-(2,2-dichloroacetyl)-3,3,7-trimethyl-4,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-7-4-8-15(10(7)17)5-12(2,3)6-16(8)11(18)9(13)14/h7-9H,4-6H2,1-3H3 |
InChIキー |
UFIRNAFRTNYDCY-UHFFFAOYSA-N |
正規SMILES |
CC1CC2N(C1=O)CC(CN2C(=O)C(Cl)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



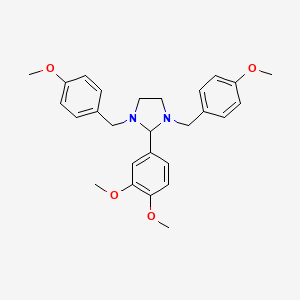
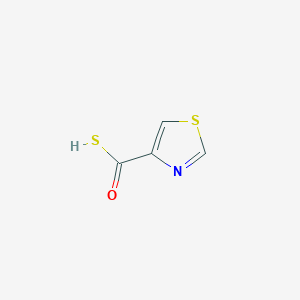

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
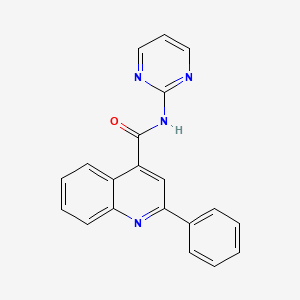
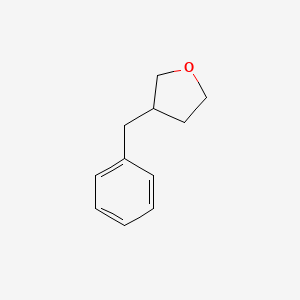
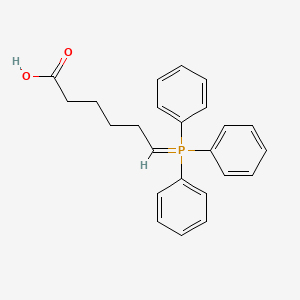
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)



![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
